molecular formula C10H9N3O2 B563571 N-methyl-8-nitroquinolin-7-amine CAS No. 147293-16-1

N-methyl-8-nitroquinolin-7-amine

Cat. No. B563571
M. Wt: 203.201
InChI Key: FSSNEPRUKZPCEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-methyl-8-nitroquinolin-7-amine” is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a double-ring structure containing a benzene ring fused with a pyridine moiety . The “N-methyl” indicates that a methyl group is attached to the nitrogen atom in the quinoline structure, and the “8-nitro” suggests a nitro group is attached at the 8th position of the quinoline ring .


Synthesis Analysis

The synthesis of quinoline derivatives has been a topic of interest due to their versatile applications in industrial and synthetic organic chemistry . A two-step synthesis of 7-methyl-8-nitroquinoline from m-toluidine has been reported, which involves the formation of 7-methylquinoline using the Skraup methodology, followed by a nitration reaction .


Molecular Structure Analysis

The molecular structure of “N-methyl-8-nitroquinolin-7-amine” can be analyzed using various techniques such as NMR spectroscopy, GC-MS spectrometry, IR spectroscopy, and elemental analysis . Tools like MolView and ChemSpider can be used to visualize the 3D structure of the molecule.


Chemical Reactions Analysis

Quinoline derivatives have been synthesized using various methods including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . The specific chemical reactions involving “N-methyl-8-nitroquinolin-7-amine” would depend on the specific conditions and reactants used.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-methyl-8-nitroquinolin-7-amine” can be determined using various techniques. For example, its solubility, melting point, boiling point, and density can be determined experimentally . Its chemical properties such as reactivity, stability, and compatibility with other substances can also be analyzed .

Scientific Research Applications

Nutritional Aspects and Health Implications

Research has explored the dietary factors influencing cancer incidence, highlighting the role of heterocyclic amines (HAs) formed in cooked meats as potential etiological agents in human breast cancer. These compounds, including various heterocyclic amines, have been studied for their capacity to form DNA adducts and their presence in human diets, suggesting a possible link to cancer risk through dietary exposure (Snyderwine, 1994).

Neuroprotective and Pharmacological Properties

Studies on compounds like 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) demonstrate neuroprotective, antiaddictive, and antidepressant properties. These findings indicate potential therapeutic applications for neurodegenerative diseases and substance abuse disorders, implicating mechanisms such as MAO inhibition and free radical scavenging (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).

Immunomodulation and Antiviral Applications

Imiquimod and its analogues, related to the chemical class of heterocyclic amines, function as immune response modifiers by inducing cytokines. Their unique mechanism, lacking inherent antiviral or antiproliferative activity in vitro, suggests their potential as topical agents for various skin disorders, leveraging their immunoregulatory and antitumour activities (Syed, 2001).

Environmental Impact and Removal Strategies

The presence of N-Nitrosodimethylamine (NDMA) and its precursors in water and wastewater highlights the need for effective removal strategies. Research focuses on understanding formation mechanisms, identifying anthropogenic sources, and evaluating treatment processes to mitigate these environmental contaminants, emphasizing the role of advanced oxidation processes and UV photolysis (Sgroi et al., 2018).

Catalytic Reduction and Chemical Synthesis

The selective catalytic reduction of aromatic nitro compounds into amines and related derivatives using CO has seen significant attention. This process is vital for synthesizing various chemicals, including pharmaceuticals, highlighting advancements in catalysis and the exploration of more sustainable and efficient synthetic routes (Tafesh & Weiguny, 1996).

Safety And Hazards

The safety and hazards associated with “N-methyl-8-nitroquinolin-7-amine” would depend on its specific properties and uses. It’s important to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

The future directions for “N-methyl-8-nitroquinolin-7-amine” would depend on its potential applications. For instance, it could be used in the development of new drugs or materials, or in the study of biological processes .

properties

IUPAC Name

N-methyl-8-nitroquinolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-11-8-5-4-7-3-2-6-12-9(7)10(8)13(14)15/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSNEPRUKZPCEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C2=C(C=CC=N2)C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652661
Record name N-Methyl-8-nitroquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-8-nitroquinolin-7-amine

CAS RN

147293-16-1
Record name N-Methyl-8-nitroquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 8-nitroquinolin-7-amine (1.89 g, 10 mmol) in tetrahydrofuran (THF) (10 mL) was added sodium hydride (60% wt in mineral oil, 800 mg, 20 mmol). The mixture was stirred at room temperature for 30 minutes, then iodomethane (1.42 g, 10 mmol) was added. The mixture was stirred at room temperature for 5 h. Then water (10 mL) was added. The mixture was extracted with EtOAc, and the organic layer was concentrated. The residue was purified by silica gel column chromatography (eluting with PE/EtOAc v/v 2:1) to give N-methyl-8-nitroquinolin-7-amine as a yellow solid (1.6 g, yield 79%). ESI MS: m/z 204 [M+H]+.
Quantity
1.89 g
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.